LCAHA is classified under the category of small-molecule inhibitors and belongs to the family of bile acid derivatives. It is synthesized from lithocholic acid through a series of chemical modifications aimed at enhancing its biological activity and solubility. The compound is primarily sourced from laboratory synthesis rather than natural extraction due to its specific structural modifications that enhance its pharmacological properties.
The synthesis of lithocholic acid hydroxyamide involves several key steps:
The synthesis process has been documented in studies focusing on the development of LCA derivatives for therapeutic applications in cancer treatment .
Lithocholic acid hydroxyamide features a steroid backbone characteristic of bile acids, with specific modifications that distinguish it from its parent compound:
The structural modifications aim to improve binding affinity to proteins involved in cell cycle regulation, particularly cyclin D1, which is crucial for cancer cell proliferation .
LCAHA undergoes various chemical reactions that are critical for its biological activity:
The mechanism by which lithocholic acid hydroxyamide exerts its effects involves several key processes:
Lithocholic acid hydroxyamide exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for therapeutic applications .
LCAHA has shown promise in various scientific applications:
The ongoing research into lithocholic acid hydroxyamide underscores its potential as a valuable tool in both basic science and therapeutic development .
Lithocholic acid hydroxyamide (LCAHA) represents a strategically engineered derivative of the secondary bile acid lithocholic acid (LCA). This compound has emerged as a targeted therapeutic agent due to its specific inhibition of deubiquitinase ubiquitin-specific peptidase 2a (USP2a), a key regulator of protein stability in cancer cell proliferation [1]. LCAHA's core mechanism involves disrupting the ubiquitin-proteasome pathway, where it binds USP2a and inhibits its deubiquitinating activity. This action prevents USP2a-mediated stabilization of cyclin D1 (CCND1), a crucial cell cycle regulator and proto-oncoprotein frequently overexpressed in malignancies. Consequently, cyclin D1 undergoes accelerated proteasomal degradation, leading to cell cycle arrest at the G0/G1 phase [1] [4].
Table 1: Fundamental Characteristics of Lithocholic Acid Hydroxyamide (LCAHA)
Property | Value/Description | Reference |
---|---|---|
Chemical Name | Lithocholic Acid Hydroxyamide | [7] |
Molecular Formula | C₂₄H₄₁NO₃ | [7] |
Molecular Weight | 391.59 g/mol | [7] |
Primary Target | Ubiquitin-specific peptidase 2a (USP2a) | [1] |
Mechanism of Action | Non-competitive USP2a inhibition → Cyclin D1 destabilization → G0/G1 arrest | [1] [4] |
USP2a Inhibition (Ub-AMC Assay IC₅₀) | 9.7 μM | [1] [7] |
USP2a Inhibition (Di-Ub Assay IC₅₀) | 3.7 μM | [1] [7] |
The anticancer efficacy of LCAHA is characterized by its potent growth-inhibitory effects at submicromolar concentrations. In cellular models, LCAHA exhibits selective cytotoxicity against cyclin D1-expressing cancer cells (e.g., HCT116 colorectal carcinoma), independent of tumor protein p53 status. Growth inhibition 50% (GI₅₀) values in HCT116 wild-type and p53-deficient cells are 0.87 ± 0.09 μM and 0.96 ± 0.29 μM, respectively. This selectivity arises from its mechanism targeting cyclin D1 stability rather than inducing generalized cytotoxicity, evidenced by the significant separation between GI₅₀ and lethal dose 50% (LD₅₀) values (27.8 ± 3.9 μM and 26.5 ± 0.1 μM, respectively) [1]. Notably, LCAHA destabilizes cyclin D1 independently of the Akt/glycogen synthase kinase 3 beta (Akt/GSK3β) pathway, indicating a novel route for cell cycle disruption [1].
Table 2: Growth Inhibitory Effects of LCAHA in Preclinical Models
Cell Line | p53 Status | GI₅₀ (μM) | LD₅₀ (μM) | Selectivity Index (LD₅₀/GI₅₀) |
---|---|---|---|---|
HCT116 wild-type | Functional | 0.87 ± 0.09 | 27.8 ± 3.9 | 31.9 |
HCT116 p53⁻/⁻ | Deficient | 0.96 ± 0.29 | 26.5 ± 0.1 | 27.6 |
The development of LCAHA is situated within a broader trajectory of structural optimization of bile acid derivatives for enhanced pharmacological activity. Early investigations into lithocholic acid (LCA) revealed inherent but modest cytotoxic properties against cancer cell lines, typically requiring high (three-digit micromolar) concentrations for efficacy. These effects were partially attributed to membrane perturbation and induction of oxidative stress [6]. However, the therapeutic utility of native LCA was limited by its poor solubility, non-specific toxicity, and unfavorable pharmacokinetics. Consequently, researchers systematically modified the LCA scaffold to improve target specificity, potency, and drug-like properties.
Initial derivatization strategies focused on introducing electronegative atoms or small functional groups (e.g., amines, carbonyls, aminonitriles) at the C3 and C24 positions to enhance solubility and enable specific interactions with protein targets. Esters, amides, and conjugates with low molecular weight solubilizing groups (e.g., amino ester hydrochloride, morpholine, N-methylglucosamine) were synthesized and evaluated [1] [6]. This phase yielded compounds like lithocholic acid morpholine amide (LCAMR), which demonstrated increased toxicity compared to LCA but lacked the potent growth-inhibitory effects seen later with optimized compounds [1]. A pivotal advancement came with the incorporation of the hydroxyamide moiety at the C24 position, resulting in LCAHA. This modification proved critical for conferring high-affinity interaction with USP2a and achieving submicromolar growth inhibition—a significant leap from the parent compound's activity [1] [7].
Table 3: Evolution of Key Lithocholic Acid Derivatives in Cancer Research
Derivative | Structural Modification | Key Biological Finding | Limitation/Advancement |
---|---|---|---|
Lithocholic Acid (LCA) | Parent compound | Moderate cytotoxicity at high concentrations (~50-100 μM); membrane disruption; apoptosis induction | Low potency, non-specific effects |
LCA Morpholine Amide (LCAMR) | C24-morpholine amide | LD₅₀ ~8 μM in HCT116 cells | Improved cytotoxicity but no selective growth inhibition |
LCA Amino Amide (LCANH₂) | C24-amino amide | USP inhibition IC₅₀ ~27.9 μM (Ub-AMC assay) | Moderate target inhibition |
Lithocholic Acid Hydroxyamide (LCAHA) | C24-hydroxyamide | USP2a IC₅₀ 3.7-9.7 μM; GI₅₀ <1 μM in cyclin D1⁺ cells | Targeted USP2a inhibition; submicromolar potency; selective growth arrest |
The rationale for targeting USP2a stems from its established oncogenic role. USP2a stabilizes multiple oncoproteins, including cyclin D1, murine double minute 2 (MDM2), and fatty acid synthase, by removing their ubiquitin tags and preventing proteasomal degradation [4]. Elevated USP2a expression correlates with poor prognosis in cancers like glioblastoma, prostate cancer, and colorectal carcinoma. Prior USP2a inhibitors, such as the compound NSC 632839, exhibited weaker activity (IC₅₀ 39.1 μM in Ub-AMC assay) [1]. LCAHA thus represents a convergence of bile acid chemistry and targeted protein degradation strategies, achieving unprecedented potency and mechanistic clarity. Its discovery exemplifies the shift from empirical cytotoxicity screening toward structure-based design of derivatives that exploit specific vulnerabilities in cancer cell signaling [1] [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1